In-Depth Technical Guide: Chemical and Physical Properties of Ethyl 3-Phenoxyprop-2-enoate
In-Depth Technical Guide: Chemical and Physical Properties of Ethyl 3-Phenoxyprop-2-enoate
Executive Summary
Ethyl 3-phenoxyprop-2-enoate (commonly referred to as ethyl 3-phenoxyacrylate) is a highly versatile α,β -unsaturated ester characterized by a unique push-pull electronic system. Serving as a bifunctional building block, it has emerged as a critical reagent in advanced organic synthesis, multicomponent pharmacophore assembly, and materials science. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic behavior in transition-metal catalysis, and validated synthetic protocols.
Molecular Architecture & Physicochemical Profile
At its core, ethyl 3-phenoxyprop-2-enoate ( C11H12O3 ) features an electron-withdrawing ethyl ester conjugated with a central olefin, which is in turn linked to an electron-donating phenoxy group via resonance. This structural motif creates a highly polarized double bond, rendering the β -carbon exceptionally susceptible to nucleophilic attack or transition-metal coordination.
The compound predominantly exists as the thermodynamically stable (E)-isomer. The (E)-configuration is unambiguously confirmed by 1H NMR spectroscopy, where the vinylic protons exhibit a large trans-diaxial coupling constant ( J=12.2 Hz)[1].
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value |
| IUPAC Name | Ethyl (E)-3-phenoxyprop-2-enoate |
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| Physical State (STP) | Pale yellow oil[1] |
| 1H NMR (400 MHz, CDCl3 ) | δ 7.80 (d, J=12.2 Hz, 1H), 7.42–7.32 (m, 2H), 7.22–7.14 (m, 1H), 7.11–7.02 (m, 2H), 5.55 (d, J=12.2 Hz, 1H), 4.19 (q, J=7.1 Hz, 2H), 1.28 (t, J=7.1 Hz, 3H)[1] |
| 13C NMR (101 MHz, CDCl3 ) | δ 167.4, 159.2, 156.0, 130.1, 125.1, 118.2, 102.3, 60.2, 14.5[1] |
| HRMS (ESI) m/z | [M+H]+ calcd for C11H13O3 193.0859, found 193.0861[1] |
Causality in Data Interpretation: The chemical shift of the β -alkene proton ( δ 7.80) is significantly deshielded due to the combined anisotropic effect of the adjacent phenoxy ring and the electron-withdrawing nature of the conjugated ester. This confirms the highly polarized, electrophilic state of the olefin, dictating its downstream reactivity[1].
Mechanistic Reactivity & Advanced Applications
Redox-Neutral Transition Metal Catalysis
Ethyl 3-phenoxyacrylate serves as a highly specialized coupling partner in Rhodium(III)-catalyzed chemospecific and regiospecific [4+1] annulations with indoles[1]. In traditional cross-coupling or Heck-type reactions, β -hydride elimination is the standard termination step, often requiring stoichiometric external oxidants (e.g., Cu(OAc)2 ) to regenerate the active catalyst.
Mechanistic Causality: By employing ethyl 3-phenoxyacrylate, the reaction pathway is fundamentally altered. Following the regioselective migratory insertion of the olefin into the Rh-C bond, the system undergoes a rapid β -phenoxy elimination rather than β -hydride elimination. The phenoxy group acts as an exceptional leaving group, expelling phenol and restoring the unsaturation necessary for the subsequent intramolecular cyclization to form functionalized imidazo[1,5-a]indoles[1]. This elegant design maintains the Rh(III) oxidation state throughout the cycle, achieving strict redox neutrality.
Caption: Logical pathway of Rh(III)-catalyzed [4+1] annulation utilizing beta-phenoxy elimination.
Multicomponent Reactions (MCRs) for Pharmacophores
1,4-Dihydropyridines (DHPs) are privileged pharmacophores widely used as calcium channel blockers. Ethyl 3-phenoxyacrylate is utilized as a critical building block in the multicomponent synthesis of structurally diversified 1,4-DHPs[2]. In these complex cascade reactions, the phenoxyacrylate acts as an activated C2 -synthon. Its polarized double bond facilitates sequential Michael additions and cyclocondensations with amines and aldehydes, driving the rapid assembly of the DHP core without the need for stepwise intermediate isolation[2].
Modulation of Ziegler-Natta Catalysts
Beyond organic synthesis, ethyl 3-phenoxyacrylate plays a pivotal role in polymer chemistry as an internal electron donor for magnesium chloride-supported titanium catalysts (Ziegler-Natta catalysts)[3].
Mechanistic Causality: The stereospecificity of propylene polymerization depends on poisoning non-stereospecific active sites on the MgCl2 crystallite surface. Ethyl 3-phenoxyacrylate provides bidentate coordination via its ester carbonyl oxygen and the ether oxygen of the phenoxy group. This dual-site chelation creates a rigid steric environment around the adjacent titanium active centers, forcing the incoming olefin monomers to insert with strict facial selectivity, thereby maximizing the isotacticity of the resulting polyolefin[3].
Experimental Workflows: Synthesis and Validation
Validated Protocol: Synthesis of (E)-Ethyl 3-Phenoxyacrylate
The following protocol details the synthesis of the title compound via the nucleophilic addition of phenol to ethyl propiolate. This is a self-validating system: the use of DMAP ensures specific activation, and the thermodynamic controls are tuned to yield exclusively the (E)-isomer[1].
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve phenol (10 mmol, 1.0 equiv) and 4-Dimethylaminopyridine (DMAP, 10 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 20 mL)[1].
-
Thermal Control (Causality): Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Reasoning: The subsequent alkyne addition is highly exothermic. Low temperatures prevent the runaway anionic oligomerization of the propiolate and suppress the formation of unwanted side products.
-
Alkyne Addition: Dropwise add ethyl propiolate (12 mmol, 1.2 equiv) to the chilled mixture over 10 minutes[1]. Reasoning: DMAP acts as a nucleophilic trigger, attacking the alkyne to form a highly reactive zwitterionic intermediate that deprotonates the phenol, facilitating the attack of the phenoxide ion onto the activated alkyne.
-
Thermodynamic Equilibration: Remove the ice bath and allow the reaction mixture to stir at room temperature (approx. 20-25 °C) for 24 hours[1]. Reasoning: The initial addition yields a mixture of (Z) and (E) isomers (kinetic products). Prolonged stirring at ambient temperature provides the activation energy required for the complete isomerization to the thermodynamically favored (E)-isomer, driven by the steric relief between the bulky phenoxy and ester groups.
-
Aqueous Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL) to neutralize the DMAP. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude residue via silica gel column chromatography (eluent: hexane/ethyl acetate). The product is isolated as a pale yellow oil (approx. 85% yield)[1]. Validation: Run a 1H NMR spectrum; the presence of two distinct doublets around 5.55 ppm and 7.80 ppm with a coupling constant of J≥12.0 Hz confirms successful synthesis and stereochemical purity.
Caption: Workflow for the synthesis of (E)-ethyl 3-phenoxyacrylate via DMAP-catalyzed addition.
References
[1] Title: Redox-Neutral Rhodium(III)-Catalyzed Chemospecific and Regiospecific [4+1] Annulation between Indoles and Alkenes for the Synthesis of Functionalized Imidazo[1,5-a]indoles Source: The Journal of Organic Chemistry - ACS Publications URL: 1
[2] Title: Recent Advances in New Multicomponent Synthesis of Structurally Diversified 1,4-Dihydropyridines Source: ResearchGate URL: 2
[3] Title: Catalyst for olefin polymerization and method for olefin polymerization (EP0849291B1) Source: Google Patents URL: 3
